molecular formula C5H7N B6154358 3-isocyano-2-methylprop-1-ene CAS No. 103603-87-8

3-isocyano-2-methylprop-1-ene

Cat. No.: B6154358
CAS No.: 103603-87-8
M. Wt: 81.1
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Description

3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N It is characterized by the presence of an isocyano group (-N≡C) attached to a methylpropene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene is typically synthesized through multi-step chemical reactions. One common method involves the reaction of 3-chloro-2-methylpropene with sodium cyanide to form the corresponding nitrile, which is then converted to the isocyanide using a dehydrating agent such as phosphorus pentachloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a pharmacophore in medicinal chemistry.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-isocyano-2-methylprop-1-ene involves its ability to act as a ligand, coordinating with metal ions. This property is exploited in various catalytic processes. Additionally, its derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or coordination, leading to their biological effects .

Comparison with Similar Compounds

  • 3-Isocyano-2-methylpropane
  • 3-Isocyano-2-methylbut-1-ene
  • 3-Isocyano-2-methylpent-1-ene

Comparison: 3-Isocyano-2-methylprop-1-ene is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. Its isocyano group is more reactive, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

103603-87-8

Molecular Formula

C5H7N

Molecular Weight

81.1

Purity

95

Origin of Product

United States

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